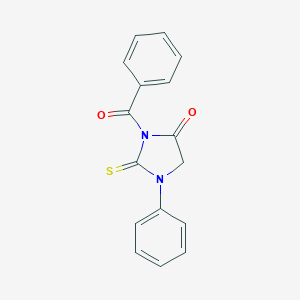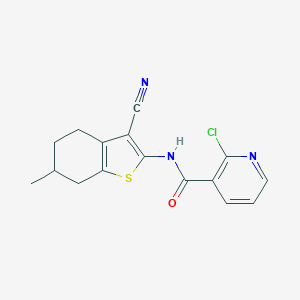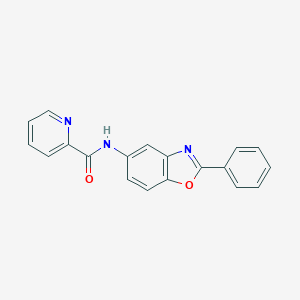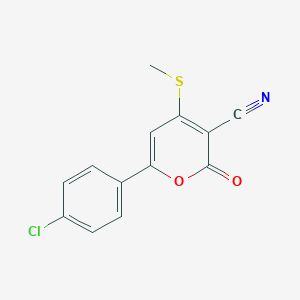
3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-one, also known as thiohydantoin, is a heterocyclic organic compound with a molecular formula C15H11N2OS. It is a white crystalline powder that is soluble in organic solvents like acetone, chloroform, and ethanol. Thiohydantoin has gained significant attention in scientific research due to its unique properties, including its potential as an antibacterial and antifungal agent, as well as its ability to inhibit enzymes and promote DNA cleavage.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen is not fully understood, but studies suggest that it may act by disrupting bacterial and fungal cell membranes, inhibiting enzyme activity, and promoting DNA cleavage. Thiohydantoin has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Thiohydantoin has been shown to have various biochemical and physiological effects. Studies have found that it can reduce inflammation and oxidative stress in cells, which could have potential applications in treating inflammatory diseases. Thiohydantoin has also been found to have analgesic (pain-relieving) effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen in lab experiments is its versatility. It can be used in a range of assays to study antibacterial and antifungal activity, enzyme inhibition, and DNA cleavage. Thiohydantoin is also relatively easy to synthesize and purify, making it accessible for researchers.
One limitation of using 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen is its potential toxicity. Studies have shown that it can be toxic to cells at high concentrations, which could limit its use in certain applications. Additionally, 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's mechanism of action is not fully understood, which could make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen. One area of interest is its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, and further research could explore its potential as a cancer therapy.
Another area of research is 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's potential as an enzyme inhibitor. Studies have found that it can inhibit a range of enzymes involved in biological processes, and further research could explore its potential as a therapeutic agent for enzyme-related diseases.
Finally, research could explore 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's potential as a drug delivery system. Thiohydantoin could be used as a carrier for drugs, allowing for targeted delivery to specific cells or tissues.
Conclusion
Thiohydantoin is a versatile compound with potential applications in antibacterial and antifungal therapy, enzyme inhibition, and cancer therapy. While its mechanism of action is not fully understood, studies have shown that it can promote DNA cleavage and induce apoptosis in cancer cells. Further research is needed to explore its potential as a therapeutic agent and drug delivery system.
Métodos De Síntesis
Thiohydantoin can be synthesized through a variety of methods, including the reaction of benzoyl isothiocyanate with aniline and carbon disulfide, as well as the reaction of benzoyl chloride with thiourea and aniline. The latter method is more commonly used and involves the reaction of the three compounds in ethanol under reflux conditions, followed by recrystallization to obtain pure 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen.
Aplicaciones Científicas De Investigación
Thiohydantoin has been extensively studied for its potential applications in scientific research. One area of interest is its antibacterial and antifungal properties. Studies have shown that 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to be effective against fungal pathogens such as Candida albicans.
Another area of research is 3-Benzoyl-1-phenyl-2-thioxo-imidazolidin-4-onen's ability to inhibit enzymes. Studies have shown that it can inhibit enzymes such as xanthine oxidase and tyrosinase, which are involved in various biological processes. Thiohydantoin has also been found to promote DNA cleavage, which could have potential applications in cancer therapy.
Propiedades
Fórmula molecular |
C16H12N2O2S |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
3-benzoyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c19-14-11-17(13-9-5-2-6-10-13)16(21)18(14)15(20)12-7-3-1-4-8-12/h1-10H,11H2 |
Clave InChI |
GWMWNIPOHDICEO-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C(=O)N(C(=S)N1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)

![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)

![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)

